Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate is an organic compound with the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol This compound is characterized by the presence of an azetidine ring, a benzyl ester group, and a formylphenoxy moiety
Preparation Methods
The synthesis of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the formylphenoxy group: This step involves the reaction of the azetidine intermediate with 4-formylphenol under suitable conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol to yield this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring and formylphenoxy group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 3-(4-hydroxyphenoxy)azetidine-1-carboxylate: This compound has a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
Benzyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-12-14-6-8-16(9-7-14)23-17-10-19(11-17)18(21)22-13-15-4-2-1-3-5-15/h1-9,12,17H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLVYGFTFXIPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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